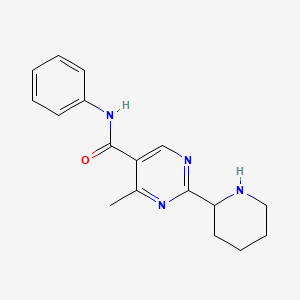

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide

Beschreibung

4-Methyl-N-phenyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide is a pyrimidine-based compound featuring a piperidine ring at the 2-position of the pyrimidine core and an N-phenylcarboxamide group at the 5-position. This structure places it within a broader class of pyrimidine-5-carboxamide derivatives, which are studied for their diverse pharmacological and biochemical properties, including kinase inhibition, opioid receptor modulation, and enzyme targeting . The methyl group at the 4-position and the piperidine substituent likely influence its conformational stability and binding affinity to biological targets.

Eigenschaften

IUPAC Name |

4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZZBGURPCTYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the pyrimidine intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and solvent selection to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. G Protein-Coupled Receptor Modulation

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide, can act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are crucial targets for drug discovery due to their involvement in numerous physiological processes and diseases. The modulation of GPCRs can lead to novel therapeutic strategies for conditions such as central nervous system disorders and metabolic diseases .

1.2. Antidiabetic Potential

In a murine glucose tolerance test, similar compounds have demonstrated the ability to reduce blood glucose levels through GPCR activation. This suggests potential applications in the treatment of diabetes, where modulation of insulin secretion and incretin levels is critical .

1.3. Anticancer Activity

Compounds with a similar structure have shown promise in anticancer research. For instance, studies have indicated that pyrimidine derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways. This highlights the potential for this compound in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the piperidine moiety can significantly affect the compound's receptor affinity and selectivity, making it a valuable subject for SAR studies .

3.1. Case Study: CNS Disorders

A study focusing on allosteric modulators of GPCRs reported that certain pyrimidine derivatives exhibited neuroprotective effects in animal models of neurodegenerative diseases. The findings suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

3.2. Case Study: Diabetes Management

In another investigation, a related compound was evaluated for its efficacy in managing type 2 diabetes. The results indicated significant reductions in fasting blood glucose levels and improved insulin sensitivity, supporting the hypothesis that pyrimidine derivatives can be effective in metabolic regulation .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| GPCR Modulation | Targeting GPCRs for therapeutic interventions | Potential treatments for CNS disorders |

| Antidiabetic Potential | Reducing blood glucose levels through receptor activation | Efficacy demonstrated in murine models |

| Anticancer Activity | Inhibiting cancer cell growth through signaling pathway interference | Promising results in preclinical studies |

| Structure-Activity Relationship | Optimization of pharmacological properties through chemical modifications | Significant impact on receptor affinity |

Wirkmechanismus

The mechanism of action of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several derivatives synthesized in recent studies. Key analogues include:

Physicochemical Properties

- Spectral Data : The piperidine and pyrimidine rings generate characteristic NMR signals (e.g., δ 8.80 ppm for pyrimidine protons in 13a–13c) and IR carbonyl stretches (~1620–1630 cm⁻¹) .

Key Research Findings

- Substituent Effects: Trifluoromethyl (13a) and cyano (13c) groups enhance metabolic stability compared to nitro (13b) .

- Synthetic Challenges : Bulky aryl groups reduce yields (e.g., 13a: 58% vs. 13c: 65%) .

- Biological Potential: Piperidine-pyrimidine hybrids are understudied but promising for CNS-targeted therapies due to their blood-brain barrier permeability .

Data Tables

Table 1: Comparative Physicochemical Data

Biologische Aktivität

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide is a pyrimidine-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 296.37 g/mol

- CAS Number : 2108138-88-9

Biological Activity

The compound is primarily studied for its effects on various biological systems, particularly in the context of cancer and infectious diseases. The following sections detail its activities based on recent research findings.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have shown significant inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231, with IC values ranging from 0.87 to 12.91 µM. In comparison, the standard drug 5-Fluorouracil (5-FU) exhibited higher IC values of 17.02 µM and 11.73 µM in the same cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| This compound | MDA-MB-231 | 1.75 - 9.46 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity . Specifically, caspase 9 levels were significantly elevated in treated samples, suggesting a pathway involving mitochondrial signaling.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it may exhibit inhibitory effects against certain bacterial strains, although specific data are still emerging.

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study demonstrated that modifications to the pyrimidine core could enhance solubility and potency against cancer cells. The introduction of polar functionalities improved metabolic stability without compromising efficacy .

- In Vivo Studies : Animal model studies have shown promising results in reducing tumor size when administered at specific dosages, indicating potential for therapeutic applications .

- Comparative Studies : When compared to other pyrimidine derivatives, this compound exhibited a superior selectivity index in inhibiting cancer cell proliferation while minimizing effects on normal cells .

Q & A

Q. What safety protocols are essential for handling intermediates with reactive functional groups (e.g., nitro, sulfonyl)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.